
(2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol, also known as CMIM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a white, crystalline solid that is soluble in water and organic solvents.
作用機序
The mechanism of action of (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol is not fully understood. However, it is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to activate the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to reduce the activity of inducible nitric oxide synthase (iNOS), an enzyme that is involved in the production of nitric oxide, which is a mediator of inflammation. In vivo studies have shown that this compound can reduce pain and inflammation in animal models of arthritis and neuropathic pain.
実験室実験の利点と制限
One advantage of using (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol in lab experiments is its relatively low cost and easy availability. This compound is also stable under normal laboratory conditions, making it easy to handle and store. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in aqueous-based experiments. This can be overcome by using organic solvents or by modifying the structure of this compound to improve its solubility.
将来の方向性
There are several future directions for the study of (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol. One direction is the development of new drugs based on the structure of this compound for the treatment of pain and inflammation. Another direction is the study of the pesticidal properties of this compound for the development of new pesticides. Additionally, the study of the mechanism of action of this compound can provide insights into the regulation of inflammation and pain in the body. Finally, the modification of the structure of this compound can lead to the synthesis of new materials with improved properties.
合成法
(2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol can be synthesized through a multi-step process involving the reaction of 2-chlorobenzyl chloride with 1-methylimidazole, followed by reduction of the resulting intermediate with sodium borohydride. The yield of the final product can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent choice.
科学的研究の応用
(2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In agriculture, this compound has been found to have pesticidal properties, making it a potential candidate for the development of new pesticides. In materials science, this compound has been studied for its potential applications in the synthesis of new materials with improved properties.
特性
IUPAC Name |
(2-chlorophenyl)-(1-methylimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-14-7-6-13-11(14)10(15)8-4-2-3-5-9(8)12/h2-7,10,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJDLUZWIWBUSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


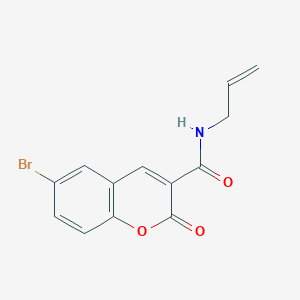

![3-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7468866.png)
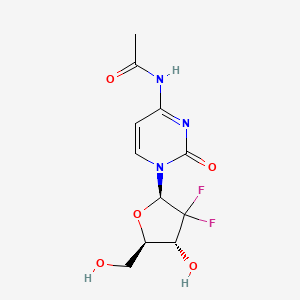
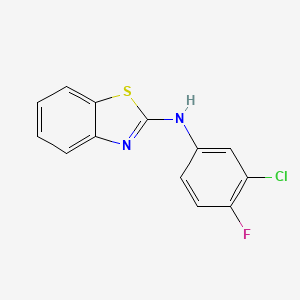
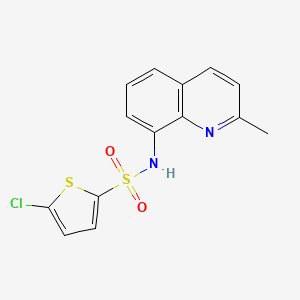
![5-Isoxazolecarboxamide, 3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-](/img/structure/B7468902.png)
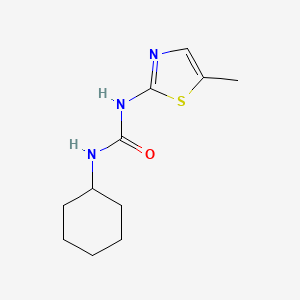
![2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B7468907.png)
![N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylpyridine-2-carboxamide](/img/structure/B7468911.png)
![2-[(3-Chlorobenzoyl)-methylamino]acetic acid](/img/structure/B7468920.png)

![1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)-](/img/structure/B7468938.png)